3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with a complex structure . It is related to other compounds such as [2-(3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride and {[(4-Chloro-3,5-dimethylphenoxy)acetyl]amino}acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperidine ring attached to a chloro-dimethylphenoxyethyl group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
X-ray Powder Diffraction in Pesticide Research
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally related to the chemical , have been characterized using X-ray powder diffraction, indicating potential applications in the development of pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Structural Studies for Anticonvulsant Drug Development
Research on aminoalkanol derivatives, which include compounds similar to 3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride, has been conducted to understand their molecular geometry and intermolecular interactions. This is part of the search for new anticonvulsant drugs (Żesławska et al., 2020).
Impurity Identification in Pharmaceutical Products
In the pharmaceutical industry, related piperidine derivatives have been identified as impurities in drugs like cloperastine hydrochloride. This highlights the importance of these compounds in quality control and drug purity assessment (Liu et al., 2020).
Synthesis and Antimicrobial Activities
The synthesis and screening of related compounds for microbial activities, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, demonstrate potential applications in antimicrobial drug development (Ovonramwen, Owolabi, & Oviawe, 2019).
Exploration in Medicinal Chemistry
Studies involving the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives, which are structurally related, have applications in exploring new medicinal compounds with potential analgesic and antifungal properties (Rameshkumar et al., 2003).
Safety and Hazards
The safety data sheet for a related compound, piperidine, indicates that it is a highly flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . It’s possible that 3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride has similar hazards, but specific safety data for this compound is not available in the resources.
properties
IUPAC Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11-8-14(9-12(2)15(11)16)18-7-5-13-4-3-6-17-10-13;/h8-9,13,17H,3-7,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTBQPQVHAYSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.